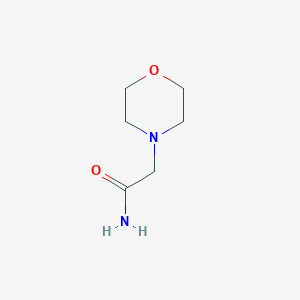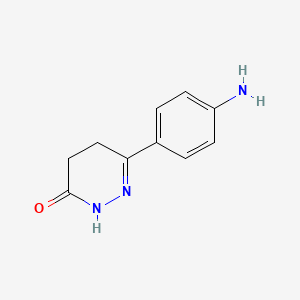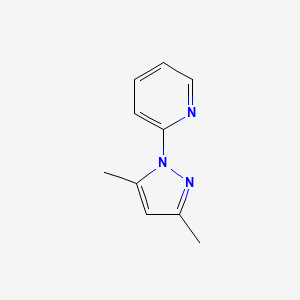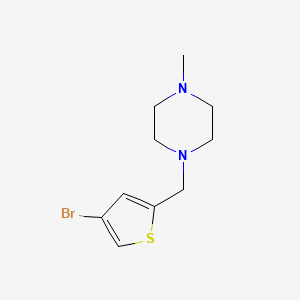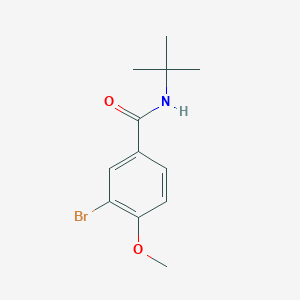
N-T-Butyl 3-bromo-4-methoxybenzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-tert-Butyl-N-methyl-2-methoxybenzamide has been achieved through directed metalation and reaction with methyl iodide, demonstrating the synthetic utility of N-tert-butyl-N-methylbenzamides in directed metalation syntheses. A specific example includes the synthesis of lunularic acid in a significant yield from a precursor compound (Reitz & Massey, 1990).
Molecular Structure Analysis
The molecular structure of related compounds has been determined by various methods, including single crystal X-ray diffraction. For instance, studies on the molecular structure and intermolecular interactions of N-3-hydroxyphenyl-4-methoxybenzamide have shown minor effects of crystal packing and dimerization on bond lengths and angles but significant impact on dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
Research on the reactivity and properties of related benzamides reveals various chemical reactions, including Rh(III)-catalyzed synthesis of complex structures from simpler benzamides, showcasing the versatility of these compounds in synthetic chemistry (Li et al., 2019).
Physical Properties Analysis
The physical properties of benzamides, such as crystalline polymorphism, have been explored, highlighting the differences in molecular arrangement and conformation that significantly affect the physical characteristics of these compounds (Yasuoka et al., 1969).
Chemical Properties Analysis
Investigations into the chemical properties of N-tert-butyl-N-methylbenzamides reveal their potential in various chemical transformations. For instance, the directed metalation approach has demonstrated the capability to introduce functional groups selectively, thereby modifying the chemical behavior of these compounds (Reitz & Massey, 1990).
Aplicaciones Científicas De Investigación
Radical-Based Methodology
- Application : Chao and Weinreb (2000) demonstrated the use of α-Methoxybenzamides, precursors of acyclic N-acylimines, generated via a free radical process from an o-aminobenzamide derived from an N-t-butyl secondary amine. This methodology provides a pathway for efficient generation of acyclic N-acylimines, which are useful in various synthetic applications (Chao & Weinreb, 2000).
Directed Metalation
- Application : Reitz and Massey (1990) explored the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide, leading to efficient synthetic pathways for compounds like lunularic acid. This process signifies the potential of N-tert-butyl-N-methylbenzamides in directed metalation syntheses (Reitz & Massey, 1990).
Synthesis and Binding Profile of Analogues
- Application : Leopoldo et al. (2006) reported on the synthesis of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, demonstrating their high affinity for dopamine D3 receptors. This research highlights the role of these compounds in the development of receptor-specific drugs (Leopoldo et al., 2006).
Antidiabetic Effect
- Application : Jung et al. (2017) investigated the antidiabetic potential of a related compound, SN158, through PPARα/γ dual activation in ob/ob mice. This study provides insights into the potential therapeutic applications of these compounds in treating type 2 diabetes and related metabolic disorders (Jung et al., 2017).
Molecular Interactions and Structure
- Application : Karabulut et al. (2014) conducted a study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, providing valuable insights into the influence of intermolecular interactions on molecular geometry. This research is significant for understanding the structural aspects of similar compounds (Karabulut et al., 2014).
Radiosynthesis for Imaging
- Application : Mertens et al. (1994) focused on the radioiodination of compounds similar to N-T-Butyl 3-bromo-4-methoxybenzamide for imaging serotonin-5HT2-receptors. This research is pertinent to the development of tracers for γ-emission tomography (Mertens et al., 1994).
Propiedades
IUPAC Name |
3-bromo-N-tert-butyl-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)14-11(15)8-5-6-10(16-4)9(13)7-8/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJKTBWZNWXGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350727 | |
| Record name | 3-Bromo-N-tert-butyl-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(tert-butyl)-4-methoxybenzamide | |
CAS RN |
356550-24-8 | |
| Record name | 3-Bromo-N-tert-butyl-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine](/img/structure/B1268890.png)

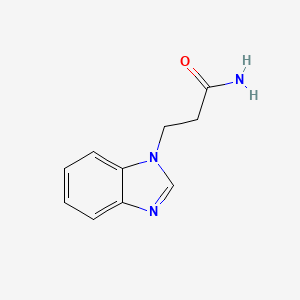
![6-(4-Bromophenyl)imidazo[2,1-b]thiazole](/img/structure/B1268897.png)
